molecular formula C18H23ClN4O B2680312 N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide CAS No. 2190139-93-4

N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide

Cat. No. B2680312
CAS RN: 2190139-93-4
M. Wt: 346.86
InChI Key: WKNOFSXYQQRHBB-UHFFFAOYSA-N
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Description

N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, compound X has been found to exhibit potent anti-tumor activity against a variety of cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers.
In the field of neuroscience, compound X has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are believed to play a role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, it has been shown to protect against oxidative stress and excitotoxicity, which are believed to contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the limitations of using compound X is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of compound X. One area of interest is the development of new anti-cancer drugs based on the structure of compound X. Another area of interest is the study of compound X as a potential neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in other fields.

Synthesis Methods

The synthesis of compound X involves the reaction of 3-chloropyrazine-2-carboxylic acid with N-(4-aminobutyl)-N-ethylpropane-2,3-diamine in the presence of N,N'-carbonyldiimidazole. The resulting intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride to yield compound X.

properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-4-23(13(2)3)12-14-5-7-15(8-6-14)18(24)22-11-16-17(19)21-10-9-20-16/h5-10,13H,4,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNOFSXYQQRHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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